

Spectroscopic analysis (NMR, FTIR) for validation of 2-Methyl-benzamidine structure.

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Compound of Interest

Compound Name: 2-Methyl-benzamidine

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Spectroscopic Validation of 2-Methyl-benzamidine: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the spectroscopic validation of the molecular structure of **2-Methyl-benzamidine**. By leveraging Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, this document outlines the expected spectral characteristics and provides detailed experimental protocols for data acquisition. To facilitate a thorough analysis, a comparative approach is employed, referencing the known spectral data of the closely related analogues, 2-Methylbenzamide and Benzamidine.

Structural Confirmation by NMR and FTIR Spectroscopy

Spectroscopic analysis is a cornerstone of chemical characterization, providing unambiguous confirmation of a molecule's structure. For **2-Methyl-benzamidine**, ^1H NMR and ^{13}C NMR spectroscopy are employed to elucidate the carbon-hydrogen framework, while FTIR spectroscopy identifies the key functional groups present.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for **2-Methylbenzamidine** and its structural analogues. The data for 2-Methylbenzamide is sourced from publicly available databases and scientific literature, serving as a primary reference for the validation of the **2-Methylbenzamidine** structure.

Table 1: Comparative ^1H NMR Chemical Shifts (δ) in ppm

| Proton Assignment | 2-Methylbenzamidine (Expected) | 2-Methylbenzamide (Observed)[1] | Benzamidine (Observed) |
|-------------------|--------------------------------|---------------------------------|------------------------|
| Ar-H (Aromatic) | 7.20 - 7.50 (m) | 7.21 - 7.36 (m) | 7.40 - 7.80 (m) |
| -NH ₂ | 5.50 - 7.50 (br s) | 6.34 (br s) | 7.00 - 9.00 (br s) |
| -CH ₃ | ~2.40 (s) | 2.37 (s) | - |

Chemical shifts are dependent on the solvent and concentration used. Values are reported in parts per million (ppm) relative to a standard reference.

Table 2: Comparative ^{13}C NMR Chemical Shifts (δ) in ppm

| Carbon Assignment | 2-Methylbenzamidine (Expected) | 2-Methylbenzamide (Observed)[1] | Benzamidine (Observed) |
|-------------------|--------------------------------|---------------------------------|------------------------|
| C=N | ~165 | - | ~165 |
| C=O | - | 176.40 | - |
| Ar-C (Quaternary) | 135 - 140 | 142.33, 140.33 | 130 - 135 |
| Ar-CH | 125 - 132 | 135.78, 134.88, 132.21, 130.13 | 128 - 132 |
| -CH ₃ | ~20 | 24.00 | - |

Chemical shifts are dependent on the solvent and concentration used. Values are reported in parts per million (ppm) relative to a standard reference.

Table 3: Comparative FTIR Absorption Frequencies (cm⁻¹)

| Functional Group | Vibrational Mode | 2-Methyl-benzamidine (Expected) | 2-Methylbenzamide (Observed) [2] | Benzamidine (Observed) |
|------------------|------------------|---------------------------------|----------------------------------|------------------------|
| N-H | Stretch | 3300 - 3500 (m, br) | 3100 - 3500 (m, br) | 3300 - 3500 (m, br) |
| C-H (Aromatic) | Stretch | 3000 - 3100 (m) | 3000 - 3100 (m) | 3000 - 3100 (m) |
| C-H (Aliphatic) | Stretch | 2850 - 3000 (m) | 2850 - 3000 (m) | - |
| C=N | Stretch | 1630 - 1660 (s) | - | 1630 - 1660 (s) |
| C=O | Stretch | - | ~1680 (s) | - |
| C=C (Aromatic) | Stretch | 1450 - 1600 (m) | 1450 - 1600 (m) | 1450 - 1600 (m) |
| N-H | Bend | 1550 - 1650 (s) | 1550 - 1650 (s) | 1550 - 1650 (s) |

(s) = strong, (m) = medium, (br) = broad

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible acquisition of spectroscopic data.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Weigh 5-10 mg of **2-Methyl-benzamidine** for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

- Transfer the solution to a clean, dry 5 mm NMR tube.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-64
- Relaxation Delay: 1-2 seconds
- Spectral Width: 0-12 ppm

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse experiment.
- Number of Scans: 1024-4096
- Relaxation Delay: 2-5 seconds
- Spectral Width: 0-200 ppm

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum and perform baseline correction.
- Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

FTIR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Thoroughly mix 1-2 mg of the solid **2-Methyl-benzamidine** sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

- Grind the mixture to a fine, homogeneous powder.
- Use a hydraulic press to form a thin, transparent pellet from the powder.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder and acquire the sample spectrum.
- Scan Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final infrared spectrum.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the spectroscopic validation of the **2-Methyl-benzamidine** structure.

Caption: Workflow for the spectroscopic validation of **2-Methyl-benzamidine**.

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References

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